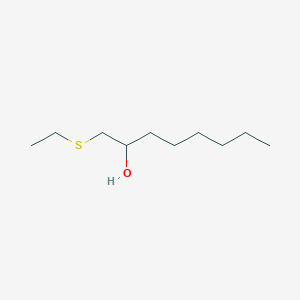
1-(Ethylsulfanyl)octan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Ethylsulfanyl)octan-2-OL is an organic compound that belongs to the class of alcohols It is characterized by the presence of an ethylsulfanyl group attached to an octan-2-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Ethylsulfanyl)octan-2-OL can be synthesized through several methods. One common approach involves the reaction of 1-octene with an ethylsulfanyl group in the presence of a catalyst. The reaction typically requires controlled conditions, such as specific temperatures and pressures, to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves the use of advanced chemical processes and equipment. The Ziegler alcohol synthesis is one such method, where ethylene is oligomerized using triethylaluminium followed by oxidation of the alkylaluminium products .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Ethylsulfanyl)octan-2-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethylsulfanyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are typically employed.
Major Products Formed:
Oxidation: Ketones and aldehydes.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the ethylsulfanyl group.
Aplicaciones Científicas De Investigación
1-(Ethylsulfanyl)octan-2-OL has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studies have explored its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to investigate its potential therapeutic uses.
Industry: It is utilized in the manufacture of fragrances, flavors, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-(Ethylsulfanyl)octan-2-OL involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group can participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
1-Octanol: A simple alcohol with a similar carbon chain length but lacking the ethylsulfanyl group.
2-Octanol: Another alcohol with a hydroxyl group on the second carbon but without the ethylsulfanyl group.
1-Decanol: A longer-chain alcohol with similar properties but different applications.
Uniqueness: 1-(Ethylsulfanyl)octan-2-OL is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
70190-27-1 |
|---|---|
Fórmula molecular |
C10H22OS |
Peso molecular |
190.35 g/mol |
Nombre IUPAC |
1-ethylsulfanyloctan-2-ol |
InChI |
InChI=1S/C10H22OS/c1-3-5-6-7-8-10(11)9-12-4-2/h10-11H,3-9H2,1-2H3 |
Clave InChI |
ICHGUMJVEAIRFI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CSCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


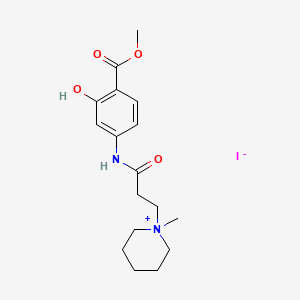
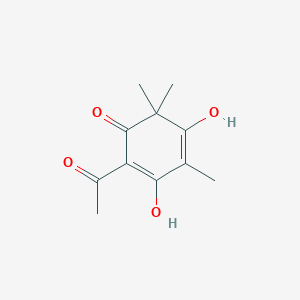
![8-[(E)-2-diethylaminoethyliminomethyl]-2-[8-[(E)-2-diethylaminoethyliminomethyl]-1,6,7-trihydroxy-5-isopropyl-3-methyl-2-naphthyl]-5-isopropyl-3-methyl-naphthalene-1,6,7-triol](/img/structure/B14465457.png)
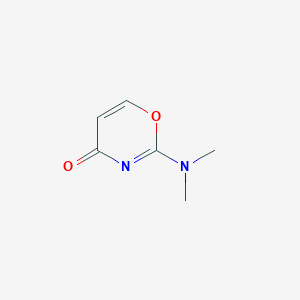
![2-[(2-Amino-2-oxoethoxy)imino]-2-cyanoacetamide](/img/structure/B14465465.png)
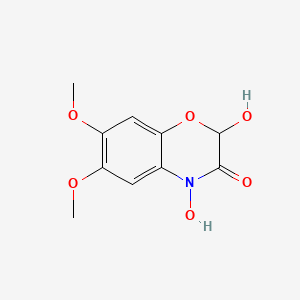
![2-Benzofuran-1,3-dione;1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;2-(2-hydroxyethoxy)ethanol](/img/structure/B14465479.png)
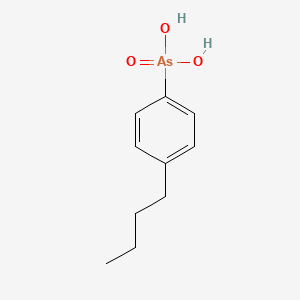

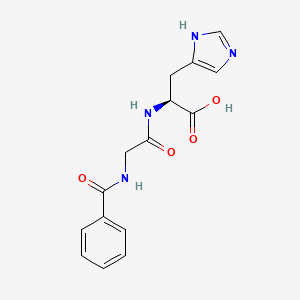
![Cyclopropyl cyano[(cyanomethoxy)imino]acetate](/img/structure/B14465500.png)



